4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV 4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV
Brand Name: Vulcanchem
CAS No.: 238756-91-7
VCID: VC3015456
InChI: InChI=1S/C4Br2N2S2/c5-3-1-2(4(6)9-3)8-10-7-1
SMILES: C12=C(SC(=C1N=S=N2)Br)Br
Molecular Formula: C4Br2N2S2
Molecular Weight: 300 g/mol

4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV

CAS No.: 238756-91-7

Cat. No.: VC3015456

Molecular Formula: C4Br2N2S2

Molecular Weight: 300 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV - 238756-91-7

Specification

CAS No. 238756-91-7
Molecular Formula C4Br2N2S2
Molecular Weight 300 g/mol
IUPAC Name 6,8-dibromo-3λ4,7-dithia-2,4-diazabicyclo[3.3.0]octa-1(8),2,3,5-tetraene
Standard InChI InChI=1S/C4Br2N2S2/c5-3-1-2(4(6)9-3)8-10-7-1
Standard InChI Key BWZXAJOLRNMCBR-UHFFFAOYSA-N
SMILES C12=C(SC(=C1N=S=N2)Br)Br
Canonical SMILES C12=C(SC(=C1N=S=N2)Br)Br

Introduction

Chemical Identity and Structure

4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV represents a class of heterocyclic compounds characterized by a fused ring system. The structure consists of a thiophene ring fused with a thiadiazole ring, with bromine atoms strategically positioned at the 4 and 6 locations, providing reactive sites for further functionalization.

ParameterValue
CAS Number238756-91-7
Molecular FormulaC4Br2N2S2
Molecular Weight299.99 g/mol
IUPAC Name6,8-dibromo-3λ4,7-dithia-2,4-diazabicyclo[3.3.0]octa-1(8),2,3,5-tetraene
SMILESBrc1sc(Br)c2N=S=Nc12
InChIInChI=1S/C4Br2N2S2/c5-3-1-2(4(6)9-3)8-10-7-1
Boiling Point374.2±52.0 °C at 760 mmHg
Purity (Typical)>98%

The molecular architecture of this compound facilitates its unique electronic properties and chemical reactivity, making it particularly valuable in organic electronics research and synthesis of complex materials .

Physical and Chemical Properties

Physical Properties

4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV exists as a solid at standard temperature and pressure with a relatively high boiling point of 374.2±52.0 °C at atmospheric pressure . This thermal stability makes it suitable for applications requiring resistance to high temperatures, such as in electronic devices that generate heat during operation.

Electronic Properties

This compound exhibits several noteworthy electronic characteristics that contribute to its utility in materials science:

  • Strong and broad optical absorption capabilities

  • Compatible highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels

  • Potential for near-infrared (NIR) absorption, similar to related compounds in this class

These properties stem from the extended π-conjugation across the fused ring system and the influence of the electron-withdrawing bromine substituents and thiadiazole ring. The electronic configuration facilitates charge transfer and transport, making it valuable for semiconductor applications.

Solubility and Stability

While specific solubility data is limited in the available literature, practical guidelines suggest that the compound may require special conditions to achieve complete dissolution in common organic solvents. Heating the compound to approximately 37°C and employing ultrasonic bath treatments can enhance its solubility in appropriate solvents .

  • At -80°C: Use within 6 months

  • At -20°C: Use within 1 month

  • Repeated freezing and thawing should be avoided to prevent degradation

Synthesis Methods

Laboratory Synthesis Routes

The primary method for synthesizing 4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV involves the bromination of the parent compound thieno[3,4-c] thiadiazole. This process typically employs N-bromosuccinimide (NBS) as the brominating agent under specific reaction conditions.

The typical synthetic procedure involves:

  • Utilization of thieno[3,4-c] thiadiazole as the starting material

  • Bromination using N-bromosuccinimide in controlled proportions

  • Reaction in chloroform or dichloromethane as the solvent medium

  • Maintenance of reflux conditions to ensure complete bromination at both positions

  • Purification steps to achieve the high purity (>98%) required for research applications

Applications and Uses

Role in Organic Electronics

4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV has garnered attention for its potential applications in organic electronics, particularly in:

  • Development of organic field-effect transistors (OFETs)

  • Creation of materials with optimal light absorption properties

  • Design of organic semiconductor components with tailored electronic characteristics

The compound's electronic properties, including its HOMO-LUMO energy levels and optical absorption profile, make it particularly suitable for these applications.

Synthetic Intermediate

One of the primary uses of 4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV is as a versatile synthetic intermediate for more complex molecular structures. It serves as a key reactant in the synthesis of tetracyanoquinodimethane (TCNQ) analogs, which are significant in organic electronics and molecular materials due to their electron-accepting properties.

The presence of bromine atoms at the 4 and 6 positions provides reactive sites for various transformations, including:

  • Cross-coupling reactions to introduce functional groups

  • Polymerization reactions to create functional materials

  • Construction of donor-acceptor systems with enhanced electronic properties

These transformations enable the design of materials with specific properties tailored for particular applications in organic electronics and photovoltaics.

Chemical Reactivity

Substitution Reactions

The bromine atoms in 4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV serve as excellent leaving groups, facilitating nucleophilic substitution reactions. Common nucleophiles used include:

  • Sodium methoxide or potassium tert-butoxide

  • Thiolates and amines

  • Organometallic reagents

These reactions typically proceed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Coupling Reactions

The compound readily participates in various metal-catalyzed coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Stille coupling with organostannanes

  • Sonogashira coupling with terminal alkynes

These transformations typically employ palladium catalysts in the presence of bases like potassium carbonate, in solvents such as toluene or tetrahydrofuran (THF).

Reaction Mechanisms

The reactivity of 4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV can be attributed to several structural features:

  • The electron-withdrawing nature of the thiadiazole ring, which enhances the electrophilicity of the carbon-bromine bonds

  • The relatively weak carbon-bromine bonds that facilitate substitution and coupling processes

  • The extended π-conjugation that influences the electronic distribution and reactivity of the molecule

These characteristics make the compound a versatile building block for creating more complex molecular architectures with specific electronic and optical properties.

Concentration1 mg5 mg10 mg
1 mM3.3334 mL16.6672 mL33.3344 mL
5 mM0.6667 mL3.3334 mL6.6669 mL
10 mM0.3333 mL1.6667 mL3.3334 mL

To enhance solubility when preparing stock solutions:

  • Heat the sample to approximately 37°C

  • Use ultrasonic bath treatment to aid dissolution

  • Select appropriate solvents based on the intended application

Research Findings and Applications

Current Research Trends

Research involving 4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV primarily focuses on:

  • Development of more efficient synthetic methodologies

  • Exploration of its incorporation into novel materials for organic electronics

  • Investigation of structure-property relationships to optimize performance in various applications

The compound has received particular attention for its potential to facilitate the design of chromophores with optimal light absorption properties for charge injection and extraction in organic electronic devices.

Applications in Material Design

The unique electronic properties of 4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV and its derivatives have led to their investigation in several material design applications:

  • Creation of donor-acceptor copolymers for photovoltaic applications

  • Development of semiconducting materials with enhanced charge mobility

  • Design of chromophores with tailored absorption profiles for specific optoelectronic applications

  • Synthesis of materials with near-infrared absorption capabilities

These applications leverage the compound's electronic structure and reactivity to create materials with specific functional properties.

Future Perspectives and Challenges

Research Opportunities

Several promising research directions could further expand the utility of 4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV:

  • Development of more efficient and scalable synthetic routes

  • Exploration of new functionalization strategies to access diverse derivatives

  • Investigation of its potential in emerging electronic technologies

  • Detailed study of structure-property relationships to guide rational material design

Challenges and Limitations

Despite its promising attributes, several challenges remain in the full utilization of this compound:

  • Limited comprehensive data on its physical properties and handling characteristics

  • Need for optimization of synthesis procedures for large-scale production

  • Incomplete understanding of long-term stability in electronic devices

  • Potential environmental and safety considerations related to brominated compounds

Addressing these challenges through continued research will be essential for maximizing the potential of 4,6-Dibromo-thieno[3,4-c] thiadiazole-2-SIV in materials science and organic electronics.

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